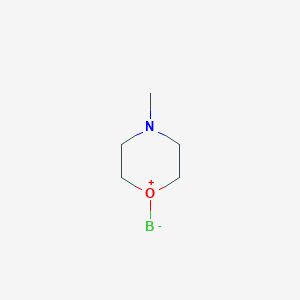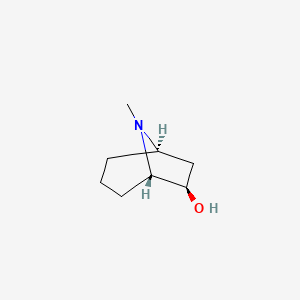
Potassium;3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;3,5-dinitrobenzoate is a chemical compound derived from 3,5-dinitrobenzoic acid. This compound is known for its crystalline structure and is sparingly soluble in water . It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dinitrobenzoic acid can be synthesized by the nitration of benzoic acid in the presence of sulfuric acid and nitric acid . The reaction involves the introduction of nitro groups into the benzoic acid molecule, resulting in the formation of 3,5-dinitrobenzoic acid. This compound can then be converted into its potassium salt form by reacting it with potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of 3,5-dinitrobenzoic acid, potassium salt mixed involves similar nitration processes but on a larger scale. The use of inorganic nitrate salts such as potassium nitrate and polyphosphoric acid (PPA) mixture has been reported for the nitration of aromatic compounds . The resulting product is then purified and converted into its potassium salt form.
Chemical Reactions Analysis
Types of Reactions
Potassium;3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups into amino groups, resulting in the formation of 3,5-diaminobenzoic acid.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Products may include carboxylic acids and other oxidized derivatives.
Reduction: Major products include 3,5-diaminobenzoic acid.
Substitution: Products depend on the nucleophile used and can include a wide range of substituted benzoic acids.
Scientific Research Applications
Potassium;3,5-dinitrobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has been studied for its antifungal and antioxidant activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dinitrobenzoic acid, potassium salt mixed involves its interaction with various molecular targets. The nitro groups in the compound contribute to its antimicrobial activity by interfering with the synthesis of essential cellular components in microorganisms . The compound can also form complexes with metal ions, which can enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: The parent compound, which lacks the potassium salt component.
3,5-Dinitrobenzamide: A derivative with an amide group instead of a carboxylic acid group.
3,5-Dinitrosalicylic acid: A similar compound with an additional hydroxyl group.
Uniqueness
Potassium;3,5-dinitrobenzoate is unique due to its potassium salt form, which can enhance its solubility and biological activity compared to its parent compound . The presence of the potassium ion can also influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
potassium;3,5-dinitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6.K/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPYOHALYYGNOE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3KN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)
![5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole](/img/structure/B1144112.png)


